Methyl 2,4,6-trichloropyrimidine-5-carboxylate
Overview
Description
Methyl 2,4,6-trichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C6H3Cl3N2O2 and a molecular weight of 241.46 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
Methyl 2,4,6-trichloropyrimidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s effects are mediated through various pathways, including the inhibition of nucleic acid synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with two chlorine atoms instead of three.
Methyl 2-chloropyrimidine-4-carboxylate: Contains only one chlorine atom and differs in the position of the carboxylate group.
Uniqueness
Methyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to its three chlorine atoms, which confer distinct chemical properties and reactivity compared to its less chlorinated counterparts. This makes it particularly useful in specific synthetic applications where multiple substitution reactions are required .
Properties
IUPAC Name |
methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-5(12)2-3(7)10-6(9)11-4(2)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYFJQHMJIBLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532968 | |
Record name | Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87846-94-4 | |
Record name | Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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